O-(1-Chloroethyl) S-Phenyl Thiocarbonate

Catalog No.
S8932642
CAS No.
M.F
C9H9ClO2S
M. Wt
216.68 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(1-Chloroethyl) S-Phenyl Thiocarbonate

Product Name

O-(1-Chloroethyl) S-Phenyl Thiocarbonate

IUPAC Name

1-chloroethyl phenylsulfanylformate

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

InChI

InChI=1S/C9H9ClO2S/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

MSKUAMMKERLBDC-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)SC1=CC=CC=C1)Cl

O-(1-Chloroethyl) S-Phenyl Thiocarbonate is a chemical compound characterized by the presence of a chloroethyl group attached to a thiocarbonate functional group, specifically bonded to a phenyl group. Its molecular formula is C5_{5}H9_{9}ClO2_{2}S, with a molecular weight of approximately 168.64 g/mol. This compound is part of the thiocarbonate family, which are derivatives of carbonic acid where one or more oxygen atoms are replaced by sulfur atoms. The presence of the chloroethyl moiety enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can displace the chlorine atom, leading to the formation of various derivatives.
  • Thiolysis: The thiocarbonate group can react with thiols to form thioesters, which may be useful in synthesizing more complex organic molecules.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, O-(1-Chloroethyl) S-Phenyl Thiocarbonate may hydrolyze to yield phenylthiol and chloroethanol.

Research indicates that compounds within the thiocarbonate class, including O-(1-Chloroethyl) S-Phenyl Thiocarbonate, exhibit moderate biological activity. Some notable points include:

  • Toxicity: Thiocarbonates can be toxic; for instance, the rat oral LD50_{50} for related compounds is around 631 mg/kg body weight, indicating moderate toxicity levels .
  • Irritation: This compound is classified as a severe irritant to skin and eyes in animal models, necessitating careful handling in laboratory and industrial settings .
  • Potential as Prodrugs: The compound may serve as a prodrug for delivering active pharmaceutical ingredients by modifying their pharmacokinetic properties.

The synthesis of O-(1-Chloroethyl) S-Phenyl Thiocarbonate typically involves the reaction of benzenethiol with 1-chloroethyl chloroformate. The general procedure includes:

  • Reagents Preparation: Combine benzenethiol (50 g) with 1-chloroethyl chloroformate (65 g).
  • Reaction Conditions: Conduct the reaction under controlled temperature conditions to facilitate the formation of the thiocarbonate.
  • Purification: After completion of the reaction, purify the product using standard techniques such as distillation or chromatography to obtain pure O-(1-Chloroethyl) S-Phenyl Thiocarbonate .

O-(1-Chloroethyl) S-Phenyl Thiocarbonate has several applications across different fields:

  • Pharmaceuticals: It can be utilized as an intermediate in the synthesis of prodrugs that improve drug delivery and bioavailability.
  • Agriculture: Due to its potential fungicidal properties, it may find use in agricultural formulations aimed at pest control.
  • Chemical Research: As a versatile reagent, it serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving O-(1-Chloroethyl) S-Phenyl Thiocarbonate focus on its reactivity with biological molecules:

  • Nucleophilic Attack: Investigations have shown that nucleophiles such as amino acids can effectively react with this compound, leading to modifications that could enhance therapeutic efficacy.
  • Metabolic Stability: Studies on how this compound is metabolized in biological systems are essential for understanding its pharmacokinetics and potential side effects.

O-(1-Chloroethyl) S-Phenyl Thiocarbonate shares structural similarities with other thiocarbonates but exhibits unique features due to its chloroethyl substituent. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
O-(1-Chloroethyl) S-Methyl ThiocarbonateC5_{5}H9_{9}ClO2_{2}SMethyl instead of phenyl; different reactivity
O-(1-Chloroethyl) S-Ethyl ThiocarbonateC6_{6}H11_{11}ClO2_{2}SEthyl group; potentially different biological activity
Phenyl ThiocyanateC7_{7}H5_{5}NSLacks chloroethyl; used in organic synthesis

Uniqueness

The uniqueness of O-(1-Chloroethyl) S-Phenyl Thiocarbonate lies in its specific combination of a chloroethyl group with a phenyl thiol moiety, which enhances its electrophilicity and potential applications in drug development compared to other similar compounds.

Thiocarbonates, derivatives of carbonic acid where one or more oxygen atoms are replaced by sulfur, have been studied since the early 20th century for their versatility in organic reactions. The general structure $$ \text{R-O-C(=S)-S-R'} $$ allows for diverse substitutions, enabling applications as intermediates in pesticide synthesis, vulcanization accelerators, and polymer modifiers. Early work focused on symmetrical thiocarbonates, but asymmetric variants like O-(1-chloroethyl) S-phenyl thiocarbonate emerged later as tools for studying steric and electronic effects in nucleophilic substitution reactions.

The introduction of chloroethyl groups into thiocarbonates, as seen in O-(1-chloroethyl) S-ethyl thiocarbonate (CAS 101506-43-8), marked a shift toward exploring halogenated analogs for enhanced reactivity. However, the phenyl substitution in O-(1-chloroethyl) S-phenyl thiocarbonate introduces aromaticity, altering solubility and stability compared to alkyl-substituted counterparts.

Structural Significance of Chloroethyl-Phenyl Configuration

The molecular structure of O-(1-chloroethyl) S-phenyl thiocarbonate combines a 1-chloroethyl group ($$ \text{ClCH}2\text{CH}2\text{O} $$) and a phenylthio moiety ($$ \text{PhS} $$) linked via a thiocarbonate bridge ($$ \text{-O-C(=S)-S-} $$). Key structural features include:

  • Chloroethyl Group: The chlorine atom at the β-position introduces polarity and susceptibility to nucleophilic attack, facilitating reactions such as eliminations or substitutions.
  • Phenyl Group: The aromatic ring enhances lipophilicity and stabilizes the molecule through resonance effects, reducing hydrolysis rates compared to aliphatic thiocarbonates.
  • Thiocarbonate Core: The $$ \text{C(=S)} $$ group confers rigidity and electronic asymmetry, influencing reactivity in cross-coupling and polymerization processes.

The SMILES notation $$ \text{ClC(C)OC(=S)SPh} $$ succinctly captures this configuration, highlighting the spatial arrangement critical to its chemical behavior.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

216.0011784 g/mol

Monoisotopic Mass

216.0011784 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types